N-[2-(1-butyl-1H-benzimidazol-2-yl)ethyl]-2,2-dimethylpropanamide
説明
N-[2-(1-butyl-1H-benzimidazol-2-yl)ethyl]-2,2-dimethylpropanamide, also known as Bz-423, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. Bz-423 is a synthetic small molecule that has been shown to have anti-inflammatory and anti-cancer properties.
作用機序
The mechanism of action of N-[2-(1-butyl-1H-benzimidazol-2-yl)ethyl]-2,2-dimethylpropanamide is not fully understood. However, it is believed to work by inhibiting the activity of the mitochondrial enzyme NADH:ubiquinone oxidoreductase (complex I). This leads to a decrease in the production of reactive oxygen species (ROS) and a decrease in mitochondrial membrane potential. This, in turn, leads to a decrease in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by decreasing the production of pro-inflammatory cytokines. This compound has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
実験室実験の利点と制限
N-[2-(1-butyl-1H-benzimidazol-2-yl)ethyl]-2,2-dimethylpropanamide has several advantages for lab experiments. It is a synthetic small molecule that can be easily synthesized in the lab. This compound has also been extensively studied in animal models, making it a well-established tool for research. However, this compound has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer in vivo. This compound also has a short half-life, which can make it difficult to maintain therapeutic levels in vivo.
将来の方向性
For the study of N-[2-(1-butyl-1H-benzimidazol-2-yl)ethyl]-2,2-dimethylpropanamide include the development of water-soluble analogs, the study of this compound in combination with other drugs, and human clinical trials.
科学的研究の応用
N-[2-(1-butyl-1H-benzimidazol-2-yl)ethyl]-2,2-dimethylpropanamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory and anti-cancer properties. This compound has been studied in animal models of multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease. In these studies, this compound has been shown to reduce inflammation and improve disease symptoms.
This compound has also been studied for its potential anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in animal models. This compound has been shown to induce apoptosis (cell death) in cancer cells and inhibit the growth of tumors.
特性
IUPAC Name |
N-[2-(1-butylbenzimidazol-2-yl)ethyl]-2,2-dimethylpropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c1-5-6-13-21-15-10-8-7-9-14(15)20-16(21)11-12-19-17(22)18(2,3)4/h7-10H,5-6,11-13H2,1-4H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBZFAXDAORWDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1CCNC(=O)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。